Sulfo-Cyanine3 dUTP

Description

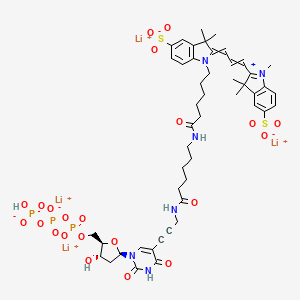

Sulfo-Cyanine3 dUTP (Sulfo-Cy3 dUTP) is a fluorescently labeled deoxyuridine triphosphate (dUTP) derivative designed for enzymatic incorporation into DNA and RNA during synthesis. Its structure combines the cyanine-based fluorophore Sulfo-Cyanine3 with dUTP via a linker, enabling high-efficiency labeling in polymerase-driven reactions such as PCR, DNA sequencing, and in situ hybridization . Key characteristics include:

- Molecular formula: C₄₇H₆₂N₆Li₄O₂₂P₃S₂ (molecular weight: 1247.84) .

- Optical properties: Excitation/emission maxima at ~550 nm and ~570 nm, respectively, aligning with standard Cy3 filters .

- Enhanced solubility: Sulfonate groups confer improved water solubility and reduced dye aggregation compared to non-sulfo Cy3-dUTP .

- Applications: Widely used in fluorescence in situ hybridization (FISH), DNA microarrays, and real-time PCR for high-sensitivity detection .

Properties

Molecular Formula |

C48H59Li4N6O22P3S2 |

|---|---|

Molecular Weight |

1256.9 g/mol |

IUPAC Name |

tetralithium;1-[6-[[6-[3-[1-[(2R,4S,5R)-4-hydroxy-5-[[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]amino]-6-oxohexyl]-3,3-dimethyl-2-[3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |

InChI |

InChI=1S/C48H63N6O22P3S2.4Li/c1-47(2)34-26-32(80(67,68)69)19-21-36(34)52(5)40(47)15-12-16-41-48(3,4)35-27-33(81(70,71)72)20-22-37(35)53(41)25-11-7-9-18-42(56)49-23-10-6-8-17-43(57)50-24-13-14-31-29-54(46(59)51-45(31)58)44-28-38(55)39(74-44)30-73-78(63,64)76-79(65,66)75-77(60,61)62;;;;/h12,15-16,19-22,26-27,29,38-39,44,55H,6-11,17-18,23-25,28,30H2,1-5H3,(H8-,49,50,51,56,57,58,59,60,61,62,63,64,65,66,67,68,69,70,71,72);;;;/q;4*+1/p-4/t38-,39+,44+;;;;/m0..../s1 |

InChI Key |

RCMVJDZVTUKRMS-HBRXSBNGSA-J |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC(=O)NCC#CC5=CN(C(=O)NC5=O)[C@H]6C[C@@H]([C@H](O6)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC(=O)NCC#CC5=CN(C(=O)NC5=O)C6CC(C(O6)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |

Origin of Product |

United States |

Preparation Methods

NHS Ester Conjugation

The most widely documented method involves reacting a Cyanine3 NHS ester with allylamine-modified dUTP (AA-dUTP) (Figure 1). Key steps include:

- Activation of AA-dUTP : AA-dUTP is dissolved in 0.1 M sodium borate buffer (pH 8.5) to deprotonate the primary amine group, enhancing nucleophilicity.

- Dye Conjugation : Sulfo-Cyanine3 NHS ester, dissolved in anhydrous dimethylformamide (DMF), is added dropwise to the AA-dUTP solution. The reaction proceeds at room temperature for 4–6 hours, forming a stable amide bond.

- Quenching and Purification : Unreacted NHS ester is quenched with hydroxylamine, and the product is purified via reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a gradient of acetonitrile in aqueous triethylammonium acetate.

Critical Parameters :

Disulfide Linker-Based Approaches

Patent literature describes alternative methods using disulfide-containing linkers for reversible dye attachment (Figure 2). For example:

- 3'-O-DTM-dUTP-SS-Cy3 : A dUTP analog with a 3'-O-alkylthiol group reacts with Cyanine3 modified with a pyridyl disulfide. The disulfide bond enables post-incorporation dye removal under reducing conditions.

This approach is less common for this compound but offers advantages in sequencing-by-synthesis (SBS) workflows where reversible termination is required.

Reaction Optimization and Conditions

Solubility Management

The sulfonate groups on Cyanine3 enhance water solubility (≥10 mg/mL in H₂O), but the hydrophobic triphosphate moiety necessitates cosolvents. Mixtures of DMF and aqueous buffer (e.g., 20% DMF in 50 mM Tris-HCl, pH 7.5) are empirically optimized to prevent precipitation.

Temperature and Time

- Conjugation : 22–25°C for 4–6 hours.

- Purification : HPLC runs at 30–40°C to improve peak resolution.

Purification and Characterization

Chromatographic Purification

| Parameter | Details | Source |

|---|---|---|

| Column | C18, 250 × 4.6 mm, 5 µm particle size | |

| Mobile Phase | A: 0.1 M TEAA (pH 7.0); B: Acetonitrile | |

| Gradient | 5–95% B over 30 minutes | |

| Flow Rate | 1.0 mL/min |

Post-HPLC fractions are lyophilized and reconstituted in nuclease-free water. Purity is assessed via HPLC-MS, with ≥95% purity required for commercial batches.

Spectroscopic Validation

| Property | Value | Source |

|---|---|---|

| λₐᵦₛ (max) | 548–554 nm | |

| λₑₘ (max) | 563–568 nm | |

| Molar Extinction (ε) | 162,000 L·mol⁻¹·cm⁻¹ | |

| Quantum Yield (Φ) | 0.10 |

Quality Control and Validation

Enzymatic Activity Testing

Batch validation includes testing incorporation efficiency using Taq DNA polymerase in PCR reactions. Successful labeling produces fluorescent amplicons detectable via gel electrophoresis or capillary systems.

Stability Assessments

| Condition | Requirement | Source |

|---|---|---|

| Short-Term Storage | ≤3 weeks at 25°C in dark | |

| Long-Term Storage | 12 months at -20°C in dark, desiccated | |

| Freeze-Thaw Cycles | ≤3 cycles to prevent triphosphate hydrolysis |

Challenges and Mitigation Strategies

- Dye Aggregation : Sulfonate groups reduce aggregation, but premixing Cyanine3 NHS ester with 0.1% Tween-20 improves solubility.

- Triphosphate Hydrolysis : Lyophilization with trehalose (5% w/v) stabilizes the triphosphate group during storage.

- Enzymatic Incompatibility : Klenow fragment (exo-) is preferred over Taq polymerase for high-fidelity applications.

Applications in Research

While beyond preparation scope, this compound’s utility in DNA microarrays, single-molecule imaging, and SBS underscores the importance of synthesis precision.

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cyanine3 dUTP primarily undergoes substitution reactions where the dye-labeled nucleotide is incorporated into DNA strands by DNA polymerases. This incorporation is facilitated by the structural similarity of this compound to natural nucleotides .

Common Reagents and Conditions

The incorporation of this compound into DNA is typically carried out using enzymes such as Taq polymerase or phi29 DNA polymerase. The reaction conditions include a buffer system that maintains the optimal pH and ionic strength for enzyme activity, along with the presence of other nucleotides (dATP, dGTP, dCTP) to ensure efficient DNA synthesis .

Major Products Formed

The major product formed from the incorporation of this compound is fluorescently labeled DNA. This labeled DNA can be used in various downstream applications, including fluorescence microscopy, flow cytometry, and DNA microarray analysis .

Scientific Research Applications

Sulfo-Cyanine3 dUTP is a fluorescently labeled nucleotide analog with diverse applications in molecular biology, biochemistry, and various scientific research fields. It is used for its ability to be incorporated into DNA during enzymatic reactions, which allows for the tracking and visualization of nucleic acids in different assays.

Scientific Research Applications

- Chemistry this compound is used in the synthesis of labeled oligonucleotides for studying DNA-protein interactions and DNA hybridization.

- Biology This compound is utilized in fluorescence in situ hybridization (FISH) to detect specific DNA sequences within cells.

- Medicine this compound is applied in diagnostic assays to detect genetic mutations and infectious agents.

- Industry It is used in the development of DNA-based sensors and biochips for environmental monitoring and food safety testing.

Spectral Properties and Usage

Sulfo-Cyanine3 (Sulfo-Cy3) is a water-soluble, orange-red fluorescent dye used in bioconjugation, imaging, and labeling applications . The enhanced hydrophilicity of Sulfo-Cyanine3, due to sulfonate groups, allows it to perform efficiently in aqueous environments, making it an ideal choice for labeling proteins, nucleic acids, and other biomolecules in biological and biomedical research .

- Absorption Maximum: ~554 nm

- Emission Maximum: ~568 nm

- Stokes Shift: ~14 nm

- High Quantum Yield: Provides bright, efficient fluorescence

- Enhanced Water Solubility: Performs well in aqueous solutions due to sulfonate groups

Applications of Sulfo-Cyanine3 Dye:

- Fluorescence Microscopy: Ideal for clear imaging of cellular structures and processes.

- Flow Cytometry: Provides distinct signals for precise cell sorting and analysis.

- Bioconjugation: Efficiently labels proteins, antibodies, and nucleic acids for various assays.

- Molecular Probes: Effective for studying biomolecular interactions in bioanalytical assays.

Comparisons with Similar Compounds

This compound can be compared with other fluorescently labeled nucleotides such as Sulfo-Cyanine5 dUTP, Sulfo-Cyanine5.5 dUTP, BDP-FL dUTP, and amino-11 dUTP. While all these compounds serve the purpose of labeling DNA, this compound is unique in its high incorporation efficiency and strong fluorescence signal. In a study, Sulfo-cyanine3-dUTP demonstrated the highest incorporation effectiveness, equal to 4–9 labels per 1000 nucleotides . The mean length of the RCA product was estimated to be approximately 175,000 nucleotides, and the total increase in fluorescence from a single target/product complex was 850 times .

Rolling Circle Amplification

Mechanism of Action

The mechanism by which Sulfo-Cyanine3 dUTP exerts its effects involves its incorporation into DNA during enzymatic synthesis. The Sulfo-Cyanine3 dye attached to the nucleotide emits fluorescence when excited by light of a specific wavelength. This fluorescence allows for the visualization and quantification of the labeled DNA in various assays. The molecular targets of this compound are the DNA strands being synthesized, and the pathways involved include the enzymatic processes of DNA polymerization .

Comparison with Similar Compounds

Research Findings and Implications

- dUTPase Sensitivity : Cellular dUTP levels are tightly regulated by dUTPase, which hydrolyzes dUTP to dUMP. This compound’s structural similarity to dUTP allows it to serve as a probe for studying dUTPase activity in vitro .

- DNA Damage Studies : Elevated dUTP pools (e.g., via thymidylate synthase inhibition) correlate with uracil misincorporation and DNA damage. Fluorescent dUTP analogs like this compound enable real-time tracking of these events .

Q & A

Q. How can kinetic modeling improve the interpretation of dUTP analog incorporation rates in single-molecule sequencing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.